molecular formula C10H15ClN2OS B1418808 N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride CAS No. 1185314-33-3

N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride

Cat. No. B1418808
M. Wt: 246.76 g/mol
InChI Key: VDCQFBMFGTYZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride consists of a piperidine ring attached to a thiophene ring via a carboxamide group . The InChI code for this compound is 1S/C10H14N2OS.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride is a white crystalline powder. It has a molecular weight of 246.76 g/mol . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

This study explored heterocyclic analogues of 1192U90, including thiophene carboxamides, as potential antipsychotic agents. They were evaluated for binding to various receptors and their ability to antagonize apomorphine-induced responses in mice. Notably, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide showed potent in vivo activity (Norman et al., 1996).

Benzo[b]thiophene-2-carboxamide Derivatives as Urotensin-II Receptor Antagonists

This research synthesized and evaluated benzo[b]thiophene-2-carboxamide derivatives with an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group as urotensin-II receptor antagonists. These compounds demonstrated potent UT binding affinities. The study highlighted one particular analog, 7f, as a highly potent UT antagonist (Lim et al., 2016).

Synthesis and Characterization of Substituted (Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones

This paper discussed the synthesis of carboxamides 1a-d and their subsequent conversion to 4,5-dihydro-1H-imidazol-5-ones 2a-d. N-methylation and N-benzylation produced alkyl derivatives 3a and 3b, studied for potential C-N coupling with piperidine. This research provides insights into the chemical properties of these compounds (Sedlák et al., 2008).

Synthesis, Anti-Angiogenic, and DNA Cleavage Studies of Novel N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Piperidine-4-Carboxamide Derivatives

This study synthesized and characterized a series of novel piperidine analogues. They were evaluated for their anti-angiogenic efficacy using the chick chorioallantoic membrane model and DNA cleavage abilities. The results highlighted significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).

properties

IUPAC Name

N-piperidin-4-ylthiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCQFBMFGTYZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671613
Record name N-(Piperidin-4-yl)thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride

CAS RN

1185314-33-3
Record name N-(Piperidin-4-yl)thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 3
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 5
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 6
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.